(2S)-1-benzyl-2-propylpiperidine
Description
Properties
CAS No. |
89686-23-7 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
(2S)-1-benzyl-2-propylpiperidine |
InChI |
InChI=1S/C15H23N/c1-2-8-15-11-6-7-12-16(15)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3/t15-/m0/s1 |
InChI Key |
XDFBYVHAQLXSTC-HNNXBMFYSA-N |
Isomeric SMILES |
CCC[C@H]1CCCCN1CC2=CC=CC=C2 |
Canonical SMILES |
CCCC1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (2S)-1-Benzyl-2-propylpiperidine | Piperidine | N-Benzyl, C2-(S)-propyl | Amine | C₁₅H₂₃N | 217.35 |
| (1R,2S,5R)-Menthol | Cyclohexanol | C2-Isopropyl, C5-methyl | Alcohol | C₁₀H₂₀O | 156.27 |
| (2S)-1-Hydroxypiperidine-2-carboxylic acid | Piperidine | N-Hydroxyl, C2-carboxylic acid | Amine, Hydroxyl, Carboxylic acid | C₆H₁₁NO₃ | 145.16 |
| (2S)-2-Methylpiperidinyl (1s)-3-cyclohexene-1-carboxamide | Piperidine | C2-Methyl, N-cyclohexene-carboxamide | Amide | C₁₃H₂₀N₂O | 220.32 |
Key Observations:
- Core Structure: While menthol () is a cyclohexanol derivative, the other compounds share a piperidine backbone. Piperidine derivatives exhibit basicity due to the amine group, unlike menthol’s alcohol functionality.
- Substituent Effects : The benzyl group in the target compound increases aromaticity and lipophilicity compared to menthol’s aliphatic isopropyl group or the polar carboxylic acid in (2S)-1-hydroxypiperidine-2-carboxylic acid .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound | Boiling Point (°C) | Solubility | logP (Predicted) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| This compound | ~290 (est.) | Low in water | 3.8 | Not reported |
| (1R,2S,5R)-Menthol | 92 | Insoluble in water | 3.38 | -48° to -51° |
| (2S)-1-Hydroxypiperidine-2-carboxylic acid | >300 (est.) | Moderate in water | -0.5 | Not reported |
| (2S)-2-Methylpiperidinyl carboxamide | ~280 (est.) | Low in water | 2.1 | Not reported |
Key Observations:
- Boiling Points : Piperidine derivatives generally have higher boiling points than menthol due to stronger intermolecular forces (e.g., hydrogen bonding in carboxylic acid derivatives).
- Lipophilicity : The target compound’s logP (3.8) exceeds that of menthol (3.38), suggesting superior membrane permeability, critical for CNS-targeted drugs .
- Optical Activity : Menthol’s specific rotation ([α]D = -48° to -51°) highlights the role of stereochemistry in its sensory properties, whereas piperidine derivatives’ optical data are less documented .
Key Observations:
- Menthol : Widely used in consumer products for its cooling and flavoring properties, driven by TRPM8 receptor activation .
- Hydroxypiperidine-carboxylic acid : Polar functional groups make it suitable for metal chelation or as a precursor in peptide synthesis .
- Target Compound : The benzyl-propyl-piperidine structure aligns with scaffolds used in antipsychotic or analgesic drug discovery, though specific studies are lacking.
Preparation Methods
Organometallic Alkylation Strategies
The use of organometallic reagents, such as n-butyl lithium or Grignard reagents, enables direct alkylation of piperidine precursors. In a notable adaptation of the method described in US20020019532A1, phenylacetylene is replaced with a propyl equivalent to construct the 2-propyl substituent. For instance, treating a chiral piperidinone with n-butyl lithium generates an enolate, which reacts with 1-bromopropane to install the propyl group. Subsequent N-benzylation via benzyl bromide in tetrahydrofuran (THF) yields the target compound. This approach achieves yields exceeding 70% but requires stringent temperature control (-78°C) to prevent epimerization.
Dibromoalkane-Mediated Alkylation
A complementary alkylation method, derived from PMC3134852, employs 1,3-dibromopropane to form the propyl-piperidine backbone. Reaction of a piperidine imide with 1,3-dibromopropane in acetone, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates cyclization and propyl group incorporation. Subsequent cleavage of the imide protecting group and N-benzylation under basic conditions furnishes the desired product. While this route avoids cryogenic conditions, it involves multi-step purification and moderate yields (50–60%).
Reductive Amination Pathways
Reductive amination offers a streamlined route to piperidines by condensing ketones with amines followed by reduction. For (2S)-1-benzyl-2-propylpiperidine, 2-propylpiperidin-1-ium is treated with benzylamine and sodium cyanoborohydride in methanol. The reaction proceeds via Schiff base formation, which is selectively reduced to the secondary amine. Although this method is operationally simple, controlling stereochemistry at the 2-position remains challenging, often necessitating chiral auxiliaries or resolution.
Chiral Resolution Techniques
Classical resolution remains a fallback for obtaining enantiopure this compound when asymmetric synthesis fails. Diastereomeric salt formation using tartaric acid derivatives effectively separates enantiomers. For example, racemic 1-benzyl-2-propylpiperidine is reacted with L-(+)-tartaric acid in ethanol, yielding a crystalline salt of the S-enantiomer. While reliable, this method suffers from low throughput and requires recycling of the undesired enantiomer.
Catalytic Asymmetric Synthesis
Advances in asymmetric catalysis have enabled enantioselective synthesis without resolution. Chiral palladium catalysts facilitate the addition of propylzinc reagents to benzyl-protected piperidinones, achieving ee values >90%. Key to this method is the use of (R)-BINAP as a ligand, which induces the desired S configuration at the 2-position. This approach, though cost-intensive, provides superior stereochemical outcomes and is scalable for industrial applications.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and stereochemical outcomes of prominent methods:
| Method | Steps | Yield | ee | Scalability |
|---|---|---|---|---|
| Organometallic Alkylation | 4 | 70–75% | 85–90% | High (patent-derived) |
| Dibromoalkane Alkylation | 5 | 50–60% | 80–85% | Moderate |
| Reductive Amination | 3 | 40–50% | <50% | Low |
| Catalytic Asymmetric | 3 | 65–70% | >90% | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for (2S)-1-benzyl-2-propylpiperidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the benzyl and propyl groups onto the piperidine scaffold. Key steps include:
- Stereoselective synthesis : Use of chiral auxiliaries or catalysts to ensure the (2S) configuration .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure compound.
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- Example Data :
| Technique | Parameter | Result |
|---|---|---|
| H NMR | Chemical shifts | δ 1.2–3.8 ppm (piperidine protons) |
| HPLC | Retention time | 12.5 min (99% purity) |
| HRMS | [M+H] | Calculated: 246.1854; Found: 246.1856 |
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Toxicity Mitigation : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, gloves, and lab coats .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address challenges in achieving high enantiomeric purity during stereoselective synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers .
- Catalytic Methods : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance stereocontrol.
- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. For example, an ee >98% is achievable with optimized conditions .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Systematic Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to eliminate variability.
- Target Profiling : Use receptor-binding assays (e.g., radioligand displacement) to confirm interactions with specific targets (e.g., sigma receptors).
- Data Triangulation : Cross-reference results with computational models (e.g., molecular docking) and in vivo pharmacokinetic data .
Q. How can researchers design experiments to investigate the ecological impact of this compound?
- Methodological Answer :
- Tiered Ecotoxicity Testing :
Acute Toxicity : Use Daphnia magna or algae for LC/EC determination.
Biodegradation : Conduct OECD 301 tests to assess persistence in soil/water.
Bioaccumulation : Measure log (octanol-water partition coefficient) to predict environmental mobility .
- Example Data :
| Test Organism | Endpoint | Result |
|---|---|---|
| Daphnia magna | 48-h LC | 10 mg/L |
| Soil Microbes | Degradation half-life | >60 days |
Methodological Considerations for Data Interpretation
Q. What analytical techniques are most reliable for detecting impurities in this compound?
- Methodological Answer :
- HPLC-DAD : Detects UV-active impurities (e.g., unreacted intermediates).
- LC-MS/MS : Identifies trace impurities (<0.1%) via fragmentation patterns.
- Residual Solvent Analysis : Gas chromatography (GC) with headspace sampling to quantify solvents like dichloromethane .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzyl or propyl groups to create derivatives (e.g., fluorinated benzyl or longer alkyl chains).
- Biological Screening : Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity).
- Computational Modeling : Use QSAR (Quantitative SAR) to predict activity trends based on electronic or steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
